C14H18BrN5O2

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Libraries

Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate (CAS 1384265-57-9, MW 368.24 g/mol, purity 97%) is a triply functionalized imidazo[1,2-a]pyrazine building block bearing a C6 bromine, a C2 ethyl carboxylate ester, and a C8 N-methylpiperazine substituent. This scaffold belongs to the imidazo[1,2-a]pyrazine class, a privileged kinase inhibitor core validated across multiple target families including Aurora kinases, checkpoint kinases (CHK1/CHK2), CDKs, and Brk/PTK6.

Molecular Formula C14H18BrN5O2
Molecular Weight 368.23 g/mol
Cat. No. B12631912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC14H18BrN5O2
Molecular FormulaC14H18BrN5O2
Molecular Weight368.23 g/mol
Structural Identifiers
SMILESCC(C)OCCCNC(=O)C1=C(C=CC(=C1)Br)N2C=NN=N2
InChIInChI=1S/C14H18BrN5O2/c1-10(2)22-7-3-6-16-14(21)12-8-11(15)4-5-13(12)20-9-17-18-19-20/h4-5,8-10H,3,6-7H2,1-2H3,(H,16,21)
InChIKeyOFMKTPYAQKZWAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate (CAS 1384265-57-9): Procurement-Relevant Identity and Scaffold Context for C14H18BrN5O2


Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate (CAS 1384265-57-9, MW 368.24 g/mol, purity 97%) is a triply functionalized imidazo[1,2-a]pyrazine building block bearing a C6 bromine, a C2 ethyl carboxylate ester, and a C8 N-methylpiperazine substituent . This scaffold belongs to the imidazo[1,2-a]pyrazine class, a privileged kinase inhibitor core validated across multiple target families including Aurora kinases, checkpoint kinases (CHK1/CHK2), CDKs, and Brk/PTK6 [1][2]. An alternative constitutional isomer sharing the identical molecular formula—3-bromo-N-{3-[ethyl(2-hydroxyethyl)amino]-1-methyl-1H-1,2,4-triazol-5-yl}benzamide (ChemSpider 123913010)—exists but represents a distinct chemotype (triazole-benzamide) with unrelated biological annotation . Users sourcing by molecular formula alone must distinguish between these two constitutional isomers, as their reactivity, downstream synthetic utility, and biological target space are non-overlapping.

Why Generic Substitution of C14H18BrN5O2 Imidazo[1,2-a]pyrazine Building Blocks Introduces Synthetic and Pharmacophoric Risk


Within the imidazo[1,2-a]pyrazine chemical space, C14H18BrN5O2 building blocks are not interchangeable. Three structural features determine orthogonal reactivity: the C6 halogen (cross-coupling handle), the C2 ester (hydrolysis/amidation handle), and the C8 amine substituent (pharmacophore and solubility modulator). Replacing the C8 N-methylpiperazine with piperidine (CAS 117718-73-7, C14H17BrN4O2) removes one hydrogen-bond acceptor and alters basicity, while replacing it with unsubstituted piperazine (C10H12BrN5) introduces a secondary amine with different reactivity and metabolic liability . Removing the C2 ester entirely (as in 6-bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine) eliminates the carboxylate derivatization handle essential for amide library synthesis [1]. Moreover, the 4-methylpiperazine moiety specifically modulates adrenergic receptor binding profiles: Merck research demonstrated that introducing a 4-methyl group onto the piperazine ring reduced α₁ and β₁ adrenergic binding while retaining hypoglycemic activity, a pharmacophoric fine-tuning not achievable with unsubstituted piperazine or piperidine analogs [2]. These differences are not cosmetic—they dictate which synthetic pathways are accessible and which biological profiles are achievable from the resulting final compounds.

Quantitative Differentiation Evidence: Ethyl 6-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate vs. Closest Structural Analogs


Triple Orthogonal Functionalization vs. Single- or Dual-Point Analogs: Synthetic Handle Density Comparison

Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate (CAS 1384265-57-9) possesses three chemically orthogonal functional handles on the imidazo[1,2-a]pyrazine core: a C6 bromine (cross-coupling), a C2 ethyl ester (hydrolysis/amidation/reduction), and a C8 N-methylpiperazine (pre-installed pharmacophore). In contrast, the closest single-point analog ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1208085-94-2, C9H8BrN3O2, MW 270.08) lacks any C8 substitution, requiring a separate amination step to install amine diversity . The piperidine analog ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate (CAS 117718-73-7, C14H17BrN4O2, MW 353.21) provides only 4 hydrogen-bond acceptors vs. 5 in the target compound, and its secondary amine (piperidine pKa ~10.5) differs fundamentally from the tertiary amine in N-methylpiperazine (calculated pKa ~7.7), impacting both solubility-pH profiles and downstream coupling reactivity . The target compound thus enables three-directional diversity expansion in a single synthetic step, whereas single-point analogs require sequential functionalization with attendant yield losses [1].

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Libraries Building Block Chemistry

4-Methylpiperazine vs. Unsubstituted Piperazine: Differential Adrenergic Receptor Binding from Published SAR

A direct comparative SAR study by Meurer et al. (J. Med. Chem. 1992, Merck) established that within the 8-(1-piperazinyl)imidazo[1,2-a]pyrazine series, use of a 4-methylpiperazine moiety (the substituent present in the target compound) reduced α₁ and β₁ adrenergic receptor binding compared to the unsubstituted piperazine parent (compound 4), while retaining some hypoglycemic activity in ob/ob mice [1]. The unsubstituted piperazine analog 8-(1-piperazinyl)imidazo[1,2-a]pyrazine (compound 4) displayed high binding affinity across α₁, α₂, β₁, and β₂ adrenergic receptors, whereas the 4-methyl modification selectively narrowed this polypharmacology [1][2]. Quantitatively, the 8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine core (lacking the C2 ester) showed a Ki of 1,020 nM at the bovine α₂ adrenergic receptor, serving as a baseline for further substitution effects [3]. This published SAR demonstrates that the 4-methyl group on piperazine is not a passive structural feature but an active modulator of receptor engagement profiles—information directly relevant to users designing target-selective final compounds from this building block.

Adrenergic Receptor Pharmacology Structure-Activity Relationship GPCR Selectivity Hypoglycemic Agents

Purity Specification and Isomer Discrimination: 97% Assay vs. Constitutional Isomer Risk for C14H18BrN5O2 Procurement

The molecular formula C14H18BrN5O2 corresponds to at least two distinct constitutional isomers available in the marketplace. The target compound (CAS 1384265-57-9, imidazo[1,2-a]pyrazine scaffold) is specified at 97% purity with MDL number MFCD22573762 by CheMenu . The alternative isomer—3-bromo-N-{3-[ethyl(2-hydroxyethyl)amino]-1-methyl-1H-1,2,4-triazol-5-yl}benzamide (ChemSpider 123913010)—features a 1,2,4-triazole core linked via amide bond to a 3-bromophenyl ring, representing a fundamentally different chemotype with distinct reactivity (amide hydrolysis, triazole N-alkylation) and biological target space . The target compound's closest structural congener, ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1208085-94-2), is commercially available at 95% purity from ABCR , representing a 2-percentage-point purity advantage for the target compound that may be consequential for reaction stoichiometry in precious-metal-catalyzed transformations. The imidazo[1,2-a]pyrazine scaffold of the target compound is explicitly claimed in kinase inhibitor patents (US20040063715, US20070105864) targeting CDKs, Aurora kinases, CHK1, and AKT [1], whereas the triazole-benzamide isomer is associated with Parkin ligase modulation patents [2], confirming non-overlapping application domains.

Quality Control Constitutional Isomerism Procurement Specification Analytical Chemistry

C8 N-Methylpiperazine as a Pre-Installed Pharmacophore for Kinase Hinge-Region Engagement: Scaffold Validation from Brk/PTK6 and Aurora Inhibitor Programs

The C8 amine substitution pattern on the imidazo[1,2-a]pyrazine core is critical for kinase hinge-region binding. A dedicated medicinal chemistry program at Merck demonstrated that imidazo[1,2-a]pyrazin-8-amines (IPAs) with C8 amine substituents including piperazine derivatives achieved low-nanomolar inhibition of breast tumor kinase (Brk/PTK6) with high selectivity [1]. Co-crystal structures of IPA derivatives bound to PTK6 at 1.70 Å resolution confirm that the C8 amine occupies the kinase hinge region [2]. In the Aurora kinase series, optimization of the solvent-accessible 8-position on the imidazo[1,2-a]pyrazine core led to Aurora A/B inhibitors with improved oral bioavailability and anti-tumor efficacy in A2780 ovarian tumor xenograft models [3]. The target compound, with its C8 N-methylpiperazine pre-installed, provides a direct entry point into this validated kinase inhibitor chemical space without requiring a separate C8 amination step. In contrast, the unsubstituted C8 analog ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1208085-94-2) requires a Buchwald-Hartwig or SNAr amination to install the C8 amine, adding a synthetic step with typical yields of 40-80% depending on amine nucleophilicity [4].

Kinase Inhibitor Design Brk/PTK6 Aurora Kinase Hinge-Binding Scaffold Imidazo[1,2-a]pyrazin-8-amines

Physicochemical Property Differentiation: Calculated logP, H-Bond Capacity, and Rotatable Bond Comparison Across the Analog Series

Physicochemical property comparison across the imidazo[1,2-a]pyrazine analog series reveals systematic differences driven by C8 substitution identity. The target compound (CAS 1384265-57-9, MW 368.24) has a calculated topological polar surface area (tPSA) of approximately 72 Ų, 7 hydrogen-bond acceptors, and 5 rotatable bonds . The piperidine analog (CAS 117718-73-7, MW 353.21) has a lower tPSA (~64 Ų), 6 H-bond acceptors, and 4 rotatable bonds . The C8-unsubstituted analog (CAS 1208085-94-2, MW 270.08) has a tPSA of ~56 Ų, 5 H-bond acceptors, and 3 rotatable bonds . These differences have practical consequences: the target compound's higher tPSA and additional H-bond acceptor predict improved aqueous solubility for the final derived compounds; the additional rotatable bond at C8 provides conformational flexibility for induced-fit binding; and the N-methyl group on piperazine reduces the number of H-bond donors to 0 (vs. 1 for unsubstituted piperazine analogs), which can improve membrane permeability of derived amide products [1]. Within the broader imidazo[1,2-a]pyrazine kinase inhibitor class, C8 substitution has been shown to dramatically influence oral bioavailability: optimization at the 8-position in the Aurora inhibitor series improved both oral exposure and off-target kinase selectivity [2].

Physicochemical Properties Drug-likeness ADME Prediction Lead-likeness Molecular Descriptors

Validated Application Scenarios for Ethyl 6-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate Based on Quantitative Differentiation Evidence


Parallel Synthesis of Focused Kinase Inhibitor Libraries via C6 Suzuki Coupling with Retention of C2 Ester and C8 Pharmacophore

The target compound's triple orthogonal functionalization enables one-step diversification at C6 via palladium-catalyzed Suzuki-Miyaura cross-coupling while preserving the C2 ethyl ester and C8 N-methylpiperazine intact. This is the strategy validated by Matthews et al. (2010), who developed 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines as CHK1/CHK2/ABL inhibitors by parallel synthesis from C6-brominated precursors [1]. The C8 N-methylpiperazine provides the hinge-binding pharmacophore identified in Brk/PTK6 and Aurora inhibitor co-crystal structures [2]. The C2 ester can be subsequently hydrolyzed to the carboxylic acid for amide coupling, enabling a second dimension of library expansion. In contrast, the C8-unsubstituted analog (CAS 1208085-94-2) would require a separate C8 amination step before achieving an equivalent substitution pattern, adding 1-2 synthetic steps per library member and reducing overall parallel synthesis throughput.

Adrenergic Receptor Tool Compound Synthesis Leveraging Published 4-Methylpiperazine SAR

The Merck SAR study by Meurer et al. (1992) provides a quantitative framework for designing imidazo[1,2-a]pyrazine-derived adrenergic receptor ligands with tuned selectivity [1]. The target compound's 4-methylpiperazine substitution is documented to reduce α₁ and β₁ receptor binding relative to unsubstituted piperazine, while the C2 ester provides a handle for further potency optimization. Researchers investigating GPCR polypharmacology or developing subtype-selective adrenergic tool compounds can use this building block to access a chemical space where the baseline receptor engagement profile has already been partially characterized (Ki = 1,020 nM at α₂A for the core scaffold) [2]. The C6 bromine allows introduction of diverse aromatic groups to further modulate receptor affinity and selectivity.

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Optimization Starting from a Pre-Validated Kinase Hinge-Binder

The imidazo[1,2-a]pyrazine core with an 8-position amine is a recognized hinge-binding motif in kinase drug discovery, as evidenced by co-crystal structures with PTK6 (1.70 Å resolution) [1] and Aurora A (3NRM, 3.05 Å; 3VAP, 2.66 Å) [2]. The target compound provides this hinge-binding element pre-installed, allowing fragment growth via C6 cross-coupling and C2 ester derivatization. The physicochemical profile (MW 368, tPSA ~72 Ų, 0 HBD, 7 HBA) places derived compounds within fragment-to-lead chemical space, and the documented kinase polypharmacology of the imidazo[1,2-a]pyrazine scaffold (CHK1, CHK2, ABL, Aurora A/B, CDKs, Brk/PTK6) supports broad kinome screening strategies [3]. For structure-based design campaigns, the building block's three growth vectors (C2, C6, C8) map onto the key kinase pharmacophore elements: hinge region (C8), solvent-exposed region (C2 ester/amide), and back pocket/selectivity pocket (C6 aryl).

Quality-Controlled Procurement for Precious-Metal-Catalyzed Transformations Requiring High-Purity Bromoarene Substrates

The target compound's 97% purity specification (CheMenu, MDL MFCD22573762) exceeds the 95% standard of the closest analog (CAS 1208085-94-2, ABCR) [1][2]. For palladium-catalyzed cross-coupling reactions, where catalyst loading is typically 1-5 mol% relative to the aryl bromide substrate, impurities at the 3-5% level can consume catalyst, reduce turnover numbers, and complicate product purification—particularly problematic in parallel synthesis where crude reaction mixtures are screened without chromatography. The 2-percentage-point purity advantage, combined with unambiguous constitutional isomer identification by CAS number (1384265-57-9 vs. 1208085-94-2 vs. the triazole isomer), reduces the risk of failed coupling reactions and ensures that biological screening data can be confidently assigned to the intended chemotype. For industrial medicinal chemistry groups operating under ISO-quality management systems, the availability of the MDL number (MFCD22573762) further supports compound registry and inventory management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for C14H18BrN5O2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.